molecular formula C7H4Cl2N2O2S B2892344 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 2137648-42-9

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B2892344
CAS No.: 2137648-42-9
M. Wt: 251.08
InChI Key: FQCWCGBYUHIURW-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group attached.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. This interaction can affect various cellular pathways and processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group, facilitates various chemical reactions, making it a valuable building block in drug development.

  • Molecular Formula : C7H4Cl2N2O2S
  • Molecular Weight : 227.08 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, affecting various cellular pathways. The sulfonyl chloride group is particularly reactive, allowing for the formation of sulfonamide derivatives that can target specific biological processes.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 5-chloro-1H-pyrrolo[2,3-b]pyridine have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain derivatives showed promising results against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells.

CompoundCell Line TestedIC50 (µM)Notes
Compound AOvarian Cancer<10Moderate cytotoxicity
Compound BBreast Cancer<15Limited toxicity
Compound CCardiac Cells>30Non-toxic

Antimycobacterial Activity

The compound also shows potential as an antimycobacterial agent. Studies have demonstrated that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis. The mechanism often involves targeting key enzymes in the bacterial fatty acid synthesis pathway.

DerivativeMIC90 (µM)Activity Level
Derivative D<0.15High
Derivative E3.13Moderate
Derivative F>160Low

Antiviral Properties

Emerging research suggests antiviral properties against respiratory syncytial virus (RSV). Derivatives have been evaluated for their ability to inhibit viral replication in vitro, demonstrating good activity across multiple strains.

Study 1: Anticancer Efficacy

In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrolo[2,3-b]pyridine derivatives and assessed their anticancer efficacy. The most potent compound demonstrated an IC50 value of less than 10 µM against ovarian cancer cells, indicating strong cytotoxicity.

Study 2: Antimycobacterial Activity

A separate investigation focused on the antimycobacterial activity of pyrrolo[2,3-b]pyridine derivatives. The study highlighted that compounds with specific functional groups exhibited MIC values lower than those of traditional antibiotics like isoniazid.

Study 3: Antiviral Potential

Research published in Pharmaceutical Research explored the antiviral potential of derivatives against RSV. Compounds were tested for cytopathic effects and showed promising results in inhibiting viral replication while maintaining acceptable solubility and pharmacokinetic profiles.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCWCGBYUHIURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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